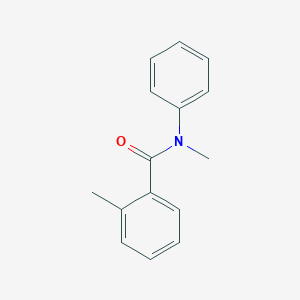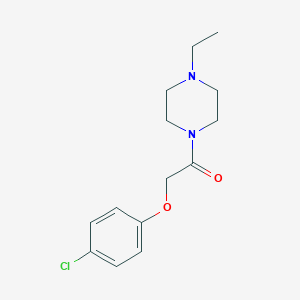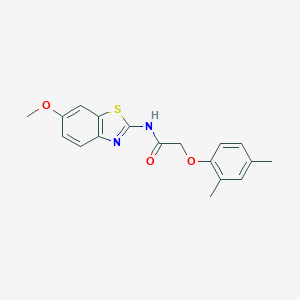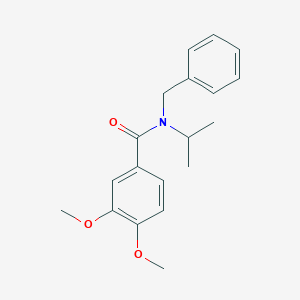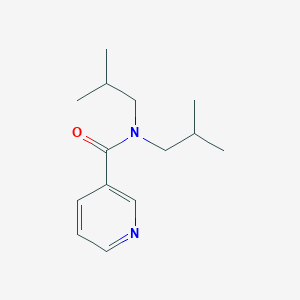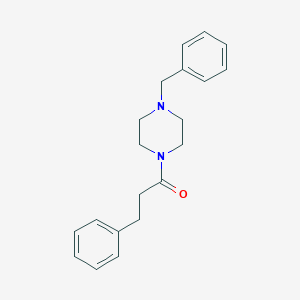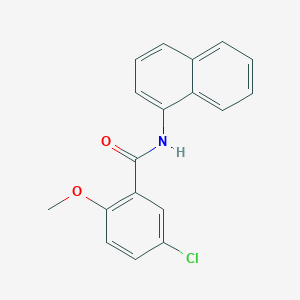
5-chloro-2-methoxy-N-(1-naphthyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(1-naphthyl)benzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It is a selective inhibitor of c-Jun N-terminal kinase (JNK), which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. GW 5074 has been shown to have potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 selectively inhibits JNK by binding to its ATP-binding site. JNK is activated by phosphorylation in response to various stress stimuli, and is involved in the regulation of gene expression, apoptosis, and inflammation. Inhibition of JNK by this compound 5074 has been shown to have anti-inflammatory and anti-tumor effects, as well as to protect against neuronal damage.
Biochemical and Physiological Effects:
This compound 5074 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit cell proliferation, induce apoptosis, and reduce inflammation. In vivo studies have shown that it can inhibit tumor growth, reduce inflammation, and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 has several advantages as a tool for scientific research. It is a selective inhibitor of JNK, which allows for the specific study of JNK-related cellular processes. It is also relatively stable and easy to synthesize. However, there are also limitations to its use. It has low solubility in water, which can limit its use in certain experiments. Additionally, its effects may be influenced by the cell type and experimental conditions used.
Future Directions
There are several future directions for the use of 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 in scientific research. One area of interest is the development of more potent and selective JNK inhibitors. Another area of interest is the study of the role of JNK in various diseases, and the potential therapeutic effects of JNK inhibitors such as this compound 5074. Additionally, the use of this compound 5074 in combination with other drugs or therapies may have synergistic effects and enhance its therapeutic potential.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 involves several steps, including the reaction of 1-naphthylamine with 5-chloro-2-methoxybenzoyl chloride to form this compound. The compound is then purified by recrystallization or column chromatography. The yield of the synthesis is typically around 50-60%.
Scientific Research Applications
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 has been extensively used in scientific research as a tool to study the role of JNK in various cellular processes. It has been shown to inhibit JNK activity in vitro and in vivo, and to have potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.
Properties
Molecular Formula |
C18H14ClNO2 |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-10-9-13(19)11-15(17)18(21)20-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3,(H,20,21) |
InChI Key |
CGKCUVCZAYVWTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


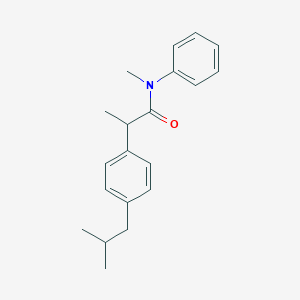
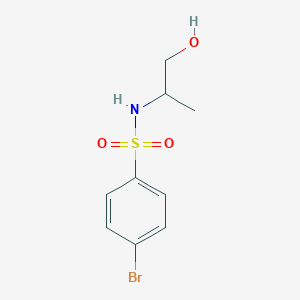
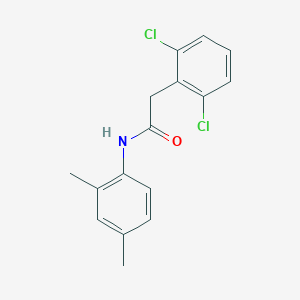
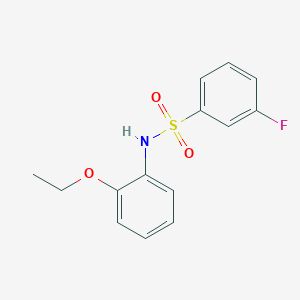
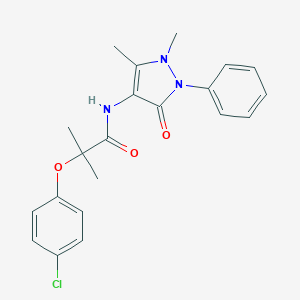
![4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide](/img/structure/B250295.png)
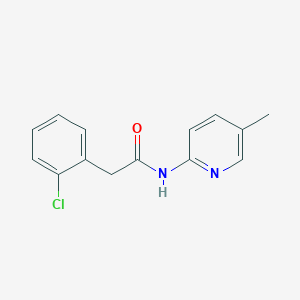
![Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B250303.png)
